O-Methyl Atovaquone O-Methyl Atovaquone O-Methyl Atovaquone is a Atovaquone derivative that shows protozoacidal activity against Plasmodium falciparum.
Brand Name: Vulcanchem
CAS No.: 129700-41-0
VCID: VC0193672
InChI: InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3
SMILES: COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl
Molecular Formula: C23H21ClO3
Molecular Weight: 380.88

O-Methyl Atovaquone

CAS No.: 129700-41-0

Cat. No.: VC0193672

Molecular Formula: C23H21ClO3

Molecular Weight: 380.88

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-Methyl Atovaquone - 129700-41-0

Specification

CAS No. 129700-41-0
Molecular Formula C23H21ClO3
Molecular Weight 380.88
IUPAC Name 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione
Standard InChI InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3
SMILES COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

O-Methyl Atovaquone maintains the core naphthoquinone structure of Atovaquone but differs by having a methoxy group (-OCH₃) in place of the hydroxyl group (-OH) found in Atovaquone. This structural modification is significant as it affects the compound's hydrogen bonding capabilities, lipophilicity, and potentially its interaction with biological targets. The molecular formula of O-Methyl Atovaquone is C₂₃H₂₁ClO₃, reflecting the additional carbon and two hydrogen atoms compared to Atovaquone (C₂₂H₁₉ClO₃) .

Like Atovaquone, the compound belongs to the naphthoquinone class, characterized by a naphthalene ring system with two ketone groups. The structural backbone includes a 4-chlorophenyl group connected via a cyclohexyl ring to the naphthoquinone system, creating a complex three-dimensional structure with specific spatial relationships that influence its biological activity.

Physical and Chemical Properties

O-Methyl Atovaquone has been assigned the CAS registry number 129700-41-0 and has distinctive physicochemical properties that differentiate it from Atovaquone. The methylation of the hydroxyl group typically reduces hydrogen bonding capability, which can affect solubility in aqueous media and potentially increase lipophilicity.

Table 2.1: Comparative Chemical Properties of Atovaquone and O-Methyl Atovaquone

PropertyAtovaquoneO-Methyl Atovaquone
Molecular FormulaC₂₂H₁₉ClO₃ C₂₃H₂₁ClO₃
Molecular Weight366.84 ~380.87 (calculated)
CAS Number95233-18-4 129700-41-0
Functional GroupsHydroxynaphthoquinoneMethoxynaphthoquinone
IUPAC Nametrans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-methoxy-1,4-naphthalenedione

Synthesis Methods

ApproachKey ReagentsPotential AdvantagesChallenges
Direct methylation of AtovaquoneMethyl iodide, baseStraightforward, fewer stepsSelectivity, purification
Incorporation during Atovaquone synthesisVarious, depends on routeProcess integrationReaction control
As part of prodrug developmentVarious alkylating agentsTargeted modificationScale-up considerations

Biological Activity and Mechanisms of Action

Comparison with Atovaquone's Mechanism

Atovaquone exerts its antiparasitic effects by targeting the cytochrome bc1 complex (Complex III) in the electron transport chain of susceptible organisms, including Plasmodium species and Pneumocystis jirovecii . This mechanism disrupts mitochondrial electron transport, hindering energy production in parasites.

Table 5.1: Potential Differences in Biological Activity Between Atovaquone and O-Methyl Atovaquone

PropertyAtovaquoneO-Methyl Atovaquone (Hypothesized)
Primary TargetCytochrome bc1 complexLikely cytochrome bc1 complex
Mechanism of ActionDisruption of electron transportPotentially similar but modified binding
Therapeutic ApplicationsPneumocystis pneumonia, malaria, toxoplasmosis Research applications, potential prodrug
Resistance ProfileDocumented resistance mechanismsPotentially different resistance profile

Analytical Methods and Characterization

Spectroscopic Properties

As a naphthoquinone derivative, O-Methyl Atovaquone would be expected to exhibit distinctive spectroscopic properties. The UV-Visible spectrum would likely show absorption patterns characteristic of the naphthoquinone chromophore, potentially with shifts compared to Atovaquone due to the methoxy substitution affecting the electron distribution in the molecule.

Table 6.1: Anticipated Spectroscopic Characteristics of O-Methyl Atovaquone

Analytical TechniqueExpected FeaturesSignificance
UV-Visible SpectroscopyAbsorption bands characteristic of naphthoquinonesIdentification, purity assessment
IR SpectroscopyC-O-CH₃ stretching vibrationsConfirmation of methoxy group
NMR SpectroscopyMethoxy proton signals (~3.7-4.0 ppm)Structural confirmation
Mass SpectrometryMolecular ion at m/z ~380-381Molecular weight confirmation

Research Developments and Future Directions

Future Research Opportunities

Several promising research directions for O-Methyl Atovaquone include:

  • Comprehensive characterization of its physicochemical properties and biological activities

  • Evaluation of its potential as a prodrug of Atovaquone

  • Investigation of its efficacy against Atovaquone-resistant parasites

  • Development of improved synthetic routes for its preparation

  • Exploration of its potential applications beyond antiparasitic therapy

Table 7.1: Research Opportunities for O-Methyl Atovaquone

Research AreaPotential FocusSignificance
Medicinal ChemistryStructure-activity relationshipsUnderstanding the impact of O-methylation
Pharmaceutical DevelopmentFormulation and delivery systemsImproving bioavailability
ParasitologyActivity against resistant strainsOvercoming treatment limitations
Synthetic ChemistryEfficient, selective synthesisEnabling larger-scale production
Analytical ChemistryImpurity profiling methodsEnhancing quality control

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